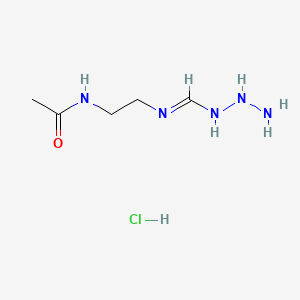
Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride
Übersicht
Beschreibung
ALT 946, also known as N-(2-acetamidoethyl)hydrazinecarboximidamide hydrochloride, is a potent inhibitor of advanced glycation end products (AGEs). AGEs are harmful compounds formed when proteins or fats combine with sugars in the bloodstream. ALT 946 has been studied for its potential therapeutic effects, particularly in the context of diabetic complications such as nephropathy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ALT 946 can be synthesized through a multi-step process involving the reaction of hydrazine derivatives with acetamidoethyl compounds. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of ALT 946 involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to achieve the required quality standards for research and therapeutic use .
Analyse Chemischer Reaktionen
Arten von Reaktionen: ALT 946 unterliegt hauptsächlich Reaktionen, die mit seiner Rolle als Inhibitor von fortgeschrittenen Glykationsendprodukten zusammenhängen. Diese Reaktionen umfassen:
Hemmung der Proteinkreuzvernetzung: ALT 946 verhindert die Bildung von Kreuzvernetzungen zwischen Proteinen, die ein Kennzeichen der AGE-Bildung sind.
Reduktionsreaktionen: ALT 946 kann an Reduktionsreaktionen teilnehmen, insbesondere im Zusammenhang mit der Reduzierung des AGE-Spiegels in biologischen Systemen.
Häufige Reagenzien und Bedingungen: Die Reaktionen, die ALT 946 betreffen, erfordern häufig spezifische Reagenzien wie Hydrazinderivate und Acetamidoethylverbindungen. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um eine optimale Aktivität zu gewährleisten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei Reaktionen mit ALT 946 gebildet wird, ist die Hemmung der AGE-Bildung, die zu einer reduzierten Proteinkreuzvernetzung und einer verbesserten Zellfunktion führen kann .
Wissenschaftliche Forschungsanwendungen
ALT 946 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: ALT 946 wird in Studien verwendet, die die Mechanismen der AGE-Bildung und -Hemmung untersuchen.
5. Wirkmechanismus
ALT 946 übt seine Wirkung aus, indem es die Bildung von fortgeschrittenen Glykationsendprodukten hemmt. Es erreicht dies, indem es in die chemischen Reaktionen eingreift, die zur AGE-Bildung führen, wodurch die Vernetzung von Proteinen verhindert wird. Diese Hemmung trägt dazu bei, die Ansammlung von AGEs in Geweben zu reduzieren, was mit einer verbesserten Zellfunktion und einem reduzierten Schaden bei Erkrankungen wie diabetischer Nephropathie verbunden ist .
Ähnliche Verbindungen:
Vergleich: ALT 946 hat sich als potenter als Aminoguanidin bei der Hemmung der AGE-induzierten Proteinmodifikation erwiesen. Es hat auch begrenzte Auswirkungen auf die Produktion von Stickstoffmonoxid, was bei der Reduzierung von Nebenwirkungen von Vorteil sein kann . Im Vergleich zu OPB-9195 zeigt ALT 946 eine größere Wirksamkeit bei der Reduzierung der renalen AGE-Akkumulation und der kortikalen tubulären Degeneration .
Wirkmechanismus
ALT 946 exerts its effects by inhibiting the formation of advanced glycation end products. It achieves this by interfering with the chemical reactions that lead to AGE formation, thereby preventing the cross-linking of proteins. This inhibition helps to reduce the accumulation of AGEs in tissues, which is associated with improved cellular function and reduced damage in conditions such as diabetic nephropathy .
Vergleich Mit ähnlichen Verbindungen
Aminoguanidine: Another inhibitor of advanced glycation end products, aminoguanidine has been studied for its potential therapeutic effects in diabetic complications.
Comparison: ALT 946 has been found to be more potent than aminoguanidine in inhibiting AGE-derived protein modification. It also has limited effects on nitric oxide production, which can be advantageous in reducing side effects . Compared to OPB-9195, ALT 946 shows greater efficacy in reducing renal AGE accumulation and cortical tubular degeneration .
Eigenschaften
CAS-Nummer |
192511-71-0 |
|---|---|
Molekularformel |
C5H14ClN5O |
Molekulargewicht |
195.65 g/mol |
IUPAC-Name |
N-[2-[(2-aminohydrazinyl)methylideneamino]ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C5H13N5O.ClH/c1-5(11)8-3-2-7-4-9-10-6;/h4,10H,2-3,6H2,1H3,(H,7,9)(H,8,11);1H |
InChI-Schlüssel |
CMCWIHQJEQYHPX-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCN/C=N/NN.Cl |
Kanonische SMILES |
CC(=O)NCCN=CNNN.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ALT-946 HCl, ALT946 HCl, ALT 946 HCl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















